molecular formula C7H12ClN3O3 B139860 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride CAS No. 151602-30-1

2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride

Cat. No. B139860
M. Wt: 221.64 g/mol
InChI Key: WYJQHPBKUJUJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPA is a selective agonist of the type 1 cannabinoid receptor (CB1), which is primarily expressed in the central nervous system.

Scientific Research Applications

2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to have analgesic effects in animal models of pain, and its anti-inflammatory properties have been demonstrated in models of arthritis and colitis. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has also been investigated for its neuroprotective effects in models of Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

Mechanism Of Action

2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride leads to the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. The downstream effects of CB1 receptor activation include the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression.

Biochemical And Physiological Effects

2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to increase the release of dopamine and acetylcholine in the striatum, which may contribute to its analgesic and neuroprotective effects. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has also been shown to inhibit the release of glutamate and GABA in the hippocampus, which may contribute to its anxiolytic and anticonvulsant effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of CB1 receptor signaling pathways. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride also has a high affinity for the CB1 receptor, which allows for the use of lower concentrations in experiments. However, one of the limitations of using 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is its potential for off-target effects, particularly at higher concentrations.

Future Directions

There are several future directions for the study of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride, including the investigation of its potential therapeutic applications in other disease models, such as epilepsy and anxiety disorders. The development of novel 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride derivatives with improved pharmacokinetic properties and reduced off-target effects is also an area of active research. Additionally, the elucidation of the molecular mechanisms underlying the effects of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride on neurotransmitter release and gene expression will provide valuable insights into the role of CB1 receptor signaling in normal and pathological conditions.

Synthesis Methods

The synthesis of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride involves the reaction of N-acylpyrrolidine with hydroxylamine hydrochloride, followed by the reaction with ethyl chloroformate. The final product is obtained by the reaction of the intermediate with glycine ethyl ester hydrochloride. The purity of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is crucial for its use in scientific research, and several methods have been developed for its purification, including recrystallization, column chromatography, and HPLC.

properties

CAS RN

151602-30-1

Product Name

2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride

Molecular Formula

C7H12ClN3O3

Molecular Weight

221.64 g/mol

IUPAC Name

2-[(2E)-2-carbamoyliminopyrrolidin-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C7H11N3O3.ClH/c8-7(13)9-5-2-1-3-10(5)4-6(11)12;/h1-4H2,(H2,8,13)(H,11,12);1H/b9-5+;

InChI Key

WYJQHPBKUJUJSP-UHFFFAOYSA-N

Isomeric SMILES

C1C/C(=N\C(=O)N)/N(C1)CC(=O)O.Cl

SMILES

C1CC(=NC(=O)N)N(C1)CC(=O)O.Cl

Canonical SMILES

C1CC(=NC(=O)N)N(C1)CC(=O)O.Cl

synonyms

1-Carboxylmethyl-2-carbamidoiminopyrrolidine chlorhydrate

Origin of Product

United States

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